[4-(2,4-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
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Overview
Description
The compound [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic molecule featuring multiple functional groups, including a piperazine ring, a pyrazole moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2,4-dichlorobenzyl group through nucleophilic substitution reactions.
Synthesis of the Pyrazole Moiety: The pyrazole ring is synthesized via cyclocondensation reactions involving hydrazine and a suitable 1,3-dicarbonyl compound.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cycloaddition reactions, often involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrazole and isoxazole intermediates under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the pyrazole and isoxazole rings is particularly significant due to their known bioactivity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: Similar structure but with an amino group instead of a nitro group on the pyrazole ring.
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: Features a methyl group on the pyrazole ring instead of a nitro group.
Uniqueness
The presence of the nitro group on the pyrazole ring in [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE distinguishes it from similar compounds, potentially enhancing its reactivity and bioactivity. This unique feature may contribute to its effectiveness in specific applications, such as antimicrobial or anticancer activity.
Properties
Molecular Formula |
C20H20Cl2N6O4 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H20Cl2N6O4/c1-13-17(12-27-11-16(9-23-27)28(30)31)19(24-32-13)20(29)26-6-4-25(5-7-26)10-14-2-3-15(21)8-18(14)22/h2-3,8-9,11H,4-7,10,12H2,1H3 |
InChI Key |
WNLLDMVDIAXRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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